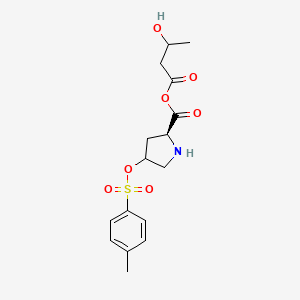![molecular formula C9H5Cl2NO2 B12891378 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride typically involves the chloromethylation of benzo[d]oxazole derivatives. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be converted to the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions using specialized equipment to handle the reagents and conditions required. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Reaction conditions may vary depending on the desired product but often involve the use of catalysts, solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized benzoxazole compounds.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride include:
2-(Chloromethyl)-1H-benzo[d]imidazole: A related compound with similar reactivity and applications.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the benzoxazole ring
Propiedades
Fórmula molecular |
C9H5Cl2NO2 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-8-12-6-3-5(9(11)13)1-2-7(6)14-8/h1-3H,4H2 |
Clave InChI |
OOAXDZWMVZIYNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
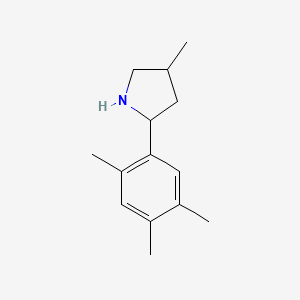
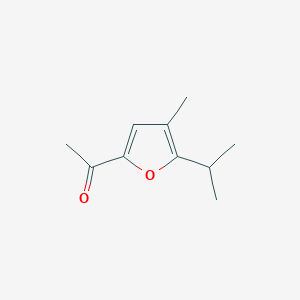

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
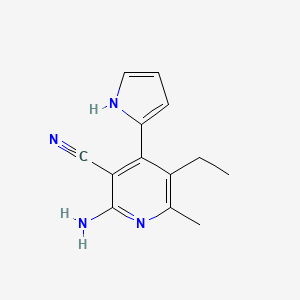
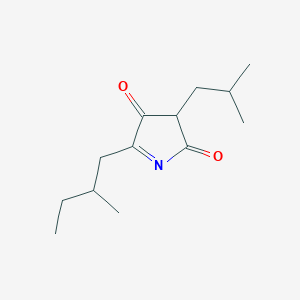
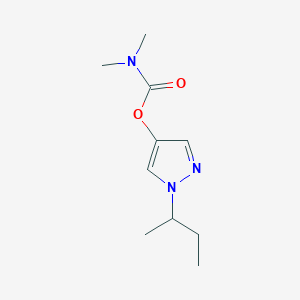
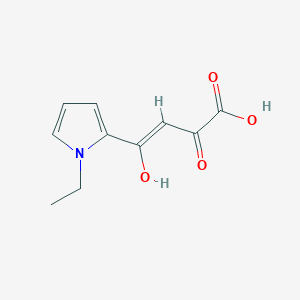
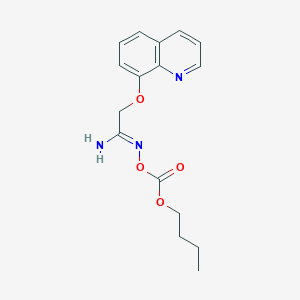
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
